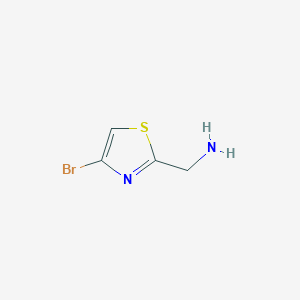

(4-Bromothiazol-2-YL)methanamine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(4-bromo-1,3-thiazol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2S/c5-3-2-8-4(1-6)7-3/h2H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNJOLKBUQYMEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)CN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromothiazol 2 Yl Methanamine and Its Derivatives

Established Synthetic Routes to (4-Bromothiazol-2-yl)methanamine

Several reliable methods have been established for the synthesis of this compound and its precursors. These routes often involve the protection of the amine functionality, strategic introduction of the bromine atom, and subsequent deprotection to yield the target compound.

Synthesis from N-Boc-protected this compound

A common and effective strategy for synthesizing this compound involves the use of a tert-butoxycarbonyl (Boc) protecting group. The synthesis typically starts from 2-(aminomethyl)thiazole, which is first protected with a Boc group. The resulting N-Boc protected intermediate is then subjected to bromination.

A key challenge in this sequence is controlling the regioselectivity of the bromination. Direct bromination of 2-(N-Boc-aminomethyl)thiazole can lead to the formation of the 5-bromo isomer as the major product. To achieve the desired 4-bromo substitution, a halogen rearrangement can be employed. This involves the initial formation of the 2-amino-5-bromothiazole, followed by a base-induced rearrangement to the thermodynamically more stable 2-amino-4-bromothiazole (B130272). researchgate.net

The final step in this synthetic route is the deprotection of the Boc group. This is typically achieved under acidic conditions, for instance, using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or by treatment with hydrochloric acid (HCl) in a suitable solvent. researchgate.netreddit.com The choice of deprotection conditions is crucial to avoid side reactions and ensure a high yield of the desired product. researchgate.netnih.govresearchgate.net

| Reagent/Condition | Purpose | Typical Yield |

| Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Protection of the primary amine | High |

| N-Bromosuccinimide (NBS) | Bromination of the thiazole (B1198619) ring | Variable, depends on conditions |

| Strong base (e.g., LiNPr₂ⁱ) | Halogen rearrangement (5-bromo to 4-bromo) | ~91% researchgate.net |

| Trifluoroacetic acid (TFA) or HCl | Deprotection of the Boc group | High |

Palladium-catalyzed coupling reactions in the synthesis of derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the this compound scaffold. The bromine atom at the 4-position of the thiazole ring provides a reactive handle for introducing a wide variety of substituents through reactions like the Suzuki, Heck, and Sonogashira couplings. nih.govyoutube.com

For instance, in a Suzuki coupling, the 4-bromothiazole (B1332970) derivative can be reacted with a boronic acid or boronic ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. mdpi.comuwindsor.ca This allows for the introduction of aryl, heteroaryl, or alkyl groups at the 4-position. The choice of catalyst, ligands, base, and solvent is critical for achieving high yields and selectivity. rsc.org

These coupling reactions are instrumental in creating libraries of diverse thiazole derivatives for screening in drug discovery programs. The ability to readily modify the 4-position allows for the systematic exploration of structure-activity relationships (SAR).

| Coupling Reaction | Reactants | Catalyst System (Example) |

| Suzuki Coupling | 4-Bromothiazole derivative, Boronic acid/ester | Pd(PPh₃)₄, K₃PO₄ mdpi.com |

| Heck Coupling | 4-Bromothiazole derivative, Alkene | Pd(OAc)₂, PPh₃, Base |

| Sonogashira Coupling | 4-Bromothiazol derivative, Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base |

Synthesis of this compound Hydrochloride

After the deprotection of the N-Boc group using hydrochloric acid, the resulting amine hydrochloride can be isolated directly. Alternatively, if the deprotection is performed under non-HCl conditions, the free amine can be isolated and then treated with a solution of HCl in a suitable solvent, such as ethanol (B145695) or diethyl ether, to precipitate the hydrochloride salt. The salt can then be collected by filtration and dried. A common method involves the reductive amination of 4-bromothiazole-2-carbaldehyde followed by conversion to the hydrochloride salt.

Strategies for Thiazole Regioisomer Synthesis

The regioselective synthesis of thiazole derivatives is a significant challenge in organic chemistry. acs.org The formation of either the 4-substituted or 5-substituted isomer can be influenced by the choice of starting materials, reaction conditions, and the directing effects of existing substituents on the thiazole ring.

As mentioned earlier, in the case of 2-(aminomethyl)thiazole derivatives, bromination often favors the 5-position. Strategies to overcome this and selectively synthesize the 4-bromo isomer include:

Halogen Rearrangement: Utilizing a kinetically controlled bromination at the 5-position followed by a thermodynamically controlled rearrangement to the 4-position. researchgate.net

Directed Metalation: Employing a directing group on the thiazole ring to guide a metalating agent (e.g., an organolithium reagent) to the desired position, followed by quenching with an electrophilic bromine source.

Building the Ring from Pre-functionalized Precursors: Constructing the thiazole ring from starting materials that already contain the desired substitution pattern. The Hantzsch thiazole synthesis, for example, involves the reaction of an α-haloketone with a thioamide and can be adapted to produce specific regioisomers. youtube.com

Advanced Synthetic Approaches and Methodological Innovations

The field of thiazole synthesis is continuously evolving, with new methods being developed to improve efficiency, selectivity, and environmental friendliness.

Novel Catalytic Systems for Functionalization

Recent research has focused on the development of novel catalytic systems for the functionalization of thiazoles and other heterocycles. These advancements aim to overcome the limitations of traditional methods, such as harsh reaction conditions and the need for pre-functionalized substrates.

New palladium-based catalytic systems with specialized ligands are being explored to achieve higher efficiency and selectivity in cross-coupling reactions. acs.org Furthermore, there is growing interest in using more abundant and less toxic metals, such as copper and iron, as catalysts for these transformations. organic-chemistry.org

Photocatalysis has also emerged as a powerful tool for the functionalization of thiazole rings. acs.org Light-mediated reactions can often proceed under mild conditions and offer unique reactivity patterns that are not accessible through traditional thermal methods. The development of novel thiazole complexes as powerful catalysts for various organic transformations is an active area of research. acs.org

Stereoselective Synthesis of Chiral Derivatives

The development of stereoselective synthetic methods to obtain enantiomerically pure chiral derivatives of this compound is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. While direct asymmetric synthesis of the target compound is not extensively documented, several strategies employed for analogous 2-aminomethylthiazoles and other chiral amines can be adapted.

One prominent approach involves the use of chiral auxiliaries . These are optically active compounds that are temporarily incorporated into the synthetic route to direct the formation of a specific stereoisomer. nih.govsigmaaldrich.comresearchgate.net The auxiliary is later removed, yielding the desired enantiomerically enriched product. For the synthesis of chiral amines, auxiliaries such as Evans' oxazolidinones and pseudoephedrine have proven effective in controlling stereochemistry during alkylation and other bond-forming reactions. nih.gov For instance, a prochiral precursor could be reacted with a chiral auxiliary to form a diastereomeric intermediate. Subsequent reaction and removal of the auxiliary would lead to the desired chiral amine.

Another powerful technique is asymmetric catalysis , where a small amount of a chiral catalyst is used to produce a large quantity of an enantiomerically enriched product. frontiersin.org This method is highly efficient and is a cornerstone of modern organic synthesis. For the synthesis of chiral amines, catalysts based on transition metals like rhodium, ruthenium, and copper, in combination with chiral ligands, are commonly used for asymmetric hydrogenation or hydroamination reactions. hilarispublisher.comnih.gov For example, the asymmetric reduction of a suitable imine precursor derived from this compound could be achieved using a chiral catalyst to yield the desired enantiomer.

Enzyme-catalyzed reactions offer another avenue for stereoselective synthesis, providing high enantioselectivity under mild reaction conditions. youtube.com Lipases, for instance, can be used for the kinetic resolution of racemic mixtures of amines or their precursors.

The synthesis of chiral β-amino acids, which share some structural similarities with the target molecule's potential derivatives, has been achieved through various stereoselective methods, including the use of chiral auxiliaries and asymmetric hydrogenation, which could serve as a model for developing synthetic routes to chiral this compound derivatives. hilarispublisher.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles in the synthesis of thiazole derivatives is a growing area of research, aiming to reduce the environmental impact of chemical processes. bohrium.comnih.govresearchgate.net These principles focus on the use of less hazardous materials, renewable feedstocks, and energy-efficient reaction conditions.

Microwave-assisted synthesis has emerged as a valuable tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. petsd.orgresearchgate.netnih.govjusst.orgresearchgate.net The Hantzsch thiazole synthesis, a classical method for preparing the thiazole ring, can be efficiently carried out under microwave irradiation. nih.gov This technique has been successfully applied to the synthesis of various 2-aminothiazole (B372263) derivatives. researchgate.netresearchgate.net

Ultrasound-assisted synthesis is another energy-efficient technique that can accelerate reaction rates and improve yields. tandfonline.comresearchgate.netresearchgate.netdoaj.org The use of ultrasonic irradiation can promote the synthesis of thiazoles under milder conditions and in shorter timeframes. tandfonline.comresearchgate.net

The use of recyclable catalysts is a key aspect of green chemistry. bohrium.com Nanoparticle catalysts, for example, offer high catalytic activity and can be easily separated from the reaction mixture and reused, minimizing waste. acs.org Similarly, chitosan-based biocatalysts have been employed for the synthesis of thiazole derivatives, offering an environmentally friendly and reusable catalytic system. nih.gov

The choice of solvent is another critical factor in green synthesis. The use of water or other environmentally benign solvents is highly encouraged. bohrium.com Solvent-free reaction conditions, where possible, represent an ideal green chemistry approach.

| Green Chemistry Approach | Advantages in Thiazole Synthesis |

| Microwave Irradiation | Reduced reaction times, higher yields, cleaner reactions. petsd.orgresearchgate.netnih.gov |

| Ultrasound Irradiation | Accelerated reaction rates, improved yields, milder conditions. tandfonline.comresearchgate.netresearchgate.net |

| Recyclable Catalysts | Reduced waste, cost-effective, sustainable. bohrium.comacs.orgnih.gov |

| Green Solvents | Reduced environmental impact, safer handling. bohrium.com |

Purification and Characterization Techniques in Synthetic Studies

The successful synthesis of this compound and its derivatives relies on effective purification and unambiguous characterization of the products.

Purification is essential to remove unreacted starting materials, byproducts, and other impurities. Recrystallization is a powerful and widely used technique for purifying solid compounds. youtube.comyoutube.comyoutube.com The choice of solvent is crucial for successful recrystallization; the desired compound should be highly soluble in the hot solvent and sparingly soluble at room temperature, while the impurities should either be very soluble or insoluble at all temperatures. youtube.comyoutube.com For brominated aromatic compounds, various solvents and solvent mixtures can be employed for recrystallization. youtube.com

Chromatographic techniques are also indispensable for purification. Column chromatography is a standard method for separating compounds based on their differential adsorption on a stationary phase. For more challenging separations, High-Performance Liquid Chromatography (HPLC) can be utilized to achieve high purity.

Characterization involves the use of various spectroscopic methods to confirm the structure and purity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural elucidation. ¹H NMR provides information about the number and types of protons and their neighboring atoms, while ¹³C NMR reveals the carbon skeleton of the molecule. rsc.orgrsc.orgceon.rsnih.govresearchgate.net The chemical shifts, splitting patterns, and integration of the signals in the NMR spectra are used to deduce the precise structure of the molecule. For thiazole derivatives, characteristic signals for the thiazole ring protons and carbons can be observed and assigned. rsc.orgrsc.orgresearchgate.net

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. researchgate.netsapub.org The fragmentation pattern observed in the mass spectrum can provide valuable structural information, helping to confirm the identity of the synthesized compound. researchgate.netsapub.org The presence of bromine in the molecule is readily identified by the characteristic isotopic pattern of the molecular ion peak.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. Characteristic absorption bands for N-H bonds in the amine group, C=N and C=C bonds of the thiazole ring, and the C-Br bond can be identified.

Derivatization and Structure Activity Relationship Sar Studies Centered on 4 Bromothiazol 2 Yl Methanamine Scaffold

Chemical Modifications at the Bromine Position

The bromine atom at the 4-position of the thiazole (B1198619) ring is a key handle for introducing structural diversity. Its replacement can be achieved through various chemical reactions, most notably nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on aryl halides typically requires activation by strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orglibretexts.org While the thiazole ring is inherently electron-deficient, making it more susceptible to nucleophilic attack than a corresponding benzene (B151609) ring, direct SNAr at the 4-position of bromothiazoles is not the most commonly employed method for derivatization. The reaction generally proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the bromine, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com Subsequent elimination of the bromide ion restores the aromaticity of the ring.

For this pathway to be efficient with the (4-Bromothiazol-2-yl)methanamine scaffold, strong nucleophiles such as alkoxides (e.g., sodium methoxide), thiolates, or amines under forcing conditions (high temperature or pressure) would likely be required. However, the presence of the reactive aminomethyl group could lead to side reactions, necessitating a protection strategy (e.g., as a Boc-carbamate) prior to attempting nucleophilic substitution at the C4 position. Due to these potential complications and the often harsh conditions required, cross-coupling reactions have become a more versatile and widely used alternative.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex molecules, and the bromo-substituent on the thiazole ring is an excellent substrate for these transformations. These reactions offer a mild and highly versatile methodology for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction pairs the 4-bromothiazole (B1332970) derivative with an organoboron reagent (typically a boronic acid or boronic ester) to form a new C-C bond. pharmdguru.com The reaction is catalyzed by a palladium(0) complex and requires a base. pharmdguru.com The versatility of commercially available boronic acids allows for the introduction of a wide array of aryl, heteroaryl, and alkenyl substituents at the C4-position. For instance, coupling of 4-bromothiazole derivatives with various arylboronic acids using a catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ in a suitable solvent like 1,4-dioxane (B91453) would yield the corresponding 4-arylthiazole analogs. nih.gov This method is noted for its tolerance of numerous functional groups and its use of generally stable and low-toxicity boron reagents. pharmdguru.comnih.gov

Sonogashira Coupling: To introduce alkynyl moieties, the Sonogashira coupling is the premier method. It involves the coupling of the 4-bromothiazole with a terminal alkyne, co-catalyzed by palladium and copper(I) salts in the presence of a base, typically an amine like triethylamine. chadsprep.compku.edu.cn This reaction is instrumental in creating extended π-systems or providing a handle for further chemical transformations. The reaction proceeds under mild conditions and is highly efficient for creating C(sp²)-C(sp) bonds. chadsprep.com

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the 4-bromothiazole with primary or secondary amines. youtube.comorganic-chemistry.org This powerful transformation allows for the introduction of a diverse range of amino substituents, which can be critical for modulating physicochemical properties such as solubility and for establishing key interactions with biological targets. The catalytic system typically consists of a palladium precursor and a specialized, bulky electron-rich phosphine (B1218219) ligand (e.g., XPhos, BrettPhos). libretexts.orgrsc.org

The table below summarizes these key cross-coupling reactions and their application in diversifying the C4-position of the scaffold.

| Reaction Type | Coupling Partner | Catalyst/Reagents | Bond Formed | Introduced Moiety |

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(0) catalyst, Base (e.g., K₂CO₃, Cs₂CO₃) | C-C | Aryl, Heteroaryl, Alkenyl |

| Sonogashira | R-C≡CH | Pd(0) catalyst, Cu(I) salt, Amine base | C-C (sp) | Alkynyl |

| Buchwald-Hartwig | R¹R²NH | Pd(0) catalyst, Ligand, Base (e.g., NaOtBu) | C-N | Primary/Secondary Amine |

Modifications at the Amine Functionality

The primary aminomethyl group at the C2-position is a critical site for derivatization, often serving as a key point for interaction with biological targets or for attaching moieties that modulate pharmacokinetic properties.

Amidation and Sulfonamidation Reactions

The primary amine is readily acylated to form amides or sulfonamides. Reaction of this compound with acyl chlorides, anhydrides, or carboxylic acids (using a coupling agent like EDC/HOBt) yields the corresponding amides. Similarly, reaction with sulfonyl chlorides in the presence of a base produces sulfonamides. These modifications are widely used in medicinal chemistry to introduce a vast array of substituents. The resulting amide and sulfonamide derivatives often exhibit altered biological activities and improved metabolic stability compared to the parent amine. For example, studies on related 2-aminothiazole (B372263) series have shown that conversion of the amino group to various amides can yield compounds with antagonist activity at adenosine (B11128) receptors. researchgate.net

Alkylation and Reductive Amination

N-alkylation of the primary amine introduces alkyl groups, which can influence lipophilicity and steric profile. Direct alkylation with alkyl halides can sometimes lead to over-alkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts.

A more controlled method for introducing a single alkyl or substituted alkyl group is reductive amination. nih.gov This two-step, one-pot procedure involves the initial reaction of the primary amine with an aldehyde or ketone to form a transient imine or enamine intermediate. This intermediate is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN), to afford the corresponding secondary amine. researchgate.netnih.gov This method is highly versatile, with a broad scope of compatible aldehydes and ketones, allowing for the synthesis of a large library of N-substituted derivatives.

The table below outlines common modifications at the amine functionality.

| Reaction Type | Reagent | Functional Group Formed | Key Features |

| Amidation | R-COCl or R-COOH + coupling agent | -NH-C(=O)R | Introduces diverse acyl groups; often improves stability. |

| Sulfonamidation | R-SO₂Cl | -NH-SO₂R | Introduces sulfonyl groups; acts as a hydrogen bond acceptor. |

| Alkylation | R-X (Alkyl Halide) | -NHR or -NR₂ | Can be difficult to control; may lead to mixtures. |

| Reductive Amination | R¹R²C=O, Reducing Agent (e.g., STAB) | -NH-CHR¹R² | Controlled mono-alkylation; highly versatile. |

Substituent Effects on Biological Activity and Pharmacokinetics

The systematic derivatization of the this compound scaffold is essential for building a comprehensive SAR profile. The nature of the substituents introduced at both the C4-bromine and C2-aminomethyl positions can have profound effects on a compound's biological activity, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.

Studies on related thiazole series have provided valuable insights. For instance, in a series of 4-substituted-2-aminopyrimidines designed as JNK inhibitors, the nature of the group at the 4-position was critical for potency and microsomal clearance. pku.edu.cn Similarly, modifications to 2-aminothiazole derivatives have been shown to modulate their anti-inflammatory and analgesic properties, with certain substituents leading to potent and selective COX-2 inhibition.

Modifications at the C2-Amine: Conversion of the basic primary amine to a neutral amide or sulfonamide can drastically alter the compound's physicochemical properties, such as its pKa and lipophilicity. This often impacts cell permeability and oral bioavailability. The N-substituents themselves can probe different pockets of a binding site. For example, bulky N-alkyl or N-aryl groups may enhance potency by accessing hydrophobic regions, while smaller, polar groups might improve solubility.

The following table provides a hypothetical SAR summary based on trends observed in related thiazole-containing drug discovery programs.

| Position | Substituent Type | Potential Impact on Activity | Potential Impact on Pharmacokinetics |

| C4 | Small Aryl/Heteroaryl | Can enhance potency through specific interactions (H-bonding, π-stacking). | May improve metabolic stability. |

| Bulky Lipophilic Groups | May increase potency by filling hydrophobic pockets. | May increase lipophilicity, potentially leading to lower solubility and higher plasma protein binding. | |

| Polar/Charged Groups | Can improve aqueous solubility and target specific interactions. | Can improve solubility but may reduce cell permeability. | |

| C2-Amine | Acyl/Sulfonyl Groups (Amides/Sulfonamides) | Modulates hydrogen bonding capacity; can enhance potency and selectivity. | Generally increases metabolic stability compared to the primary amine; masks basic center. |

| Small N-Alkyl Groups | Can increase lipophilicity and fine-tune steric fit. | Can affect metabolic pathways and clearance rates. | |

| N-Aryl or N-Aralkyl Groups | Provides opportunities for additional aromatic interactions. | May increase lipophilicity and affect ADME properties. |

By methodically applying these derivatization strategies and analyzing the resulting biological and pharmacokinetic data, researchers can effectively navigate the chemical space around the this compound scaffold to develop novel compounds with optimized therapeutic potential.

Impact of C-5 Substituents on Lysyl Oxidase (LOX) and LOXL2 Inhibition

The substitution at the C-5 position of the thiazole ring plays a critical role in the inhibitory potency against LOX and LOXL2. acs.orgnih.gov Studies have shown that an aryl sulfonyl group at this position is generally preferred over alkyl or cycloalkyl groups for anti-LOXL2 activity. acs.orgnih.gov

When examining aryl substituents, monosubstituted phenyl groups, such as those with a methane (B114726) sulfonyl or a phenyl group, are well-tolerated and show comparable potency to the unsubstituted aryl sulfonyl variant. acs.orgnih.gov However, a disubstituted aryl group at the C-5 position is favored for enhanced anti-LOXL2 activity. acs.orgnih.gov Further optimization of these disubstituted phenylsulfonyl groups has revealed that while smaller alkyl groups like ethyl and isopropyl on the biaryl system are tolerated with some decrease in potency, larger groups such as a tert-butyl group are detrimental to activity. acs.org Methoxy (B1213986) substituents are also well-tolerated, whereas methylamino groups appear less favorable. acs.org

Interestingly, the oxidation level of the sulfur linker at C-5 also significantly impacts activity. The use of a sulfoxide (B87167) or sulfide (B99878) linker results in compounds with reduced inhibitory activity compared to the sulfonyl linker. nih.gov

Table 1: Effect of Thiazole C-5 Substituents on LOXL2 Potency

| Compound Entry | C-5 Substituent Group | **LOXL2 IC50 (nM)*** |

|---|---|---|

| 1 | Propylsulfonyl | 130 |

| 2 | Cyclohexylsulfonyl | 110 |

| 3 | Phenylsulfonyl | 28 |

| 4 | (4-Methylsulfonyl)phenylsulfonyl | 28 |

| 5 | (4-Fluorophenyl)sulfonyl | 25 |

| 6 | Biphenyl-4-sulfonyl | 29 |

| 7 | (3',5'-Difluorobiphenyl-4-yl)sulfonyl | 13 |

| 8 | (3',5'-Bis(methylsulfonyl)biphenyl-4-yl)sulfonyl | 9 |

IC50 values were determined using a 1-hour preincubation period. Data sourced from nih.gov.

Influence of Alkyl and Aryl Sulfonyl Groups on Inhibitor Potency

The nature of the sulfonyl group at the C-5 position of the thiazole ring significantly influences the inhibitory potency of these compounds against LOX and LOXL2. acs.orgnih.gov Research indicates a clear preference for an aryl sulfonyl group over alkyl or cycloalkyl sulfonyl groups for achieving high anti-LOXL2 activity. acs.orgnih.gov

Within the aryl sulfonyl series, further modifications to the aryl ring have been explored to optimize potency. For instance, monosubstitution on the phenyl ring with groups like methane sulfonyl or another phenyl group results in compounds with potency similar to the unsubstituted phenylsulfonyl derivative. acs.orgnih.gov However, the introduction of a second substituent on the aryl ring, particularly in a disubstituted pattern, has been shown to be advantageous for anti-LOXL2 activity. acs.orgnih.gov Specifically, incorporating a bis-sulfonyl biaryl C-5 group has been found to be beneficial for activity. acs.org

Varying the substituents on a 3,5-disubstituted phenylsulfonyl group revealed that smaller alkyl groups like ethyl and isopropyl are tolerated, though they may lead to a slight decrease in potency. acs.org In contrast, a bulky tert-butyl group is detrimental to the compound's inhibitory action. acs.org A methoxy group is also well-tolerated, while a methylamino group is less favorable. acs.org

Table 2: Effects of 3,5-Disubstituted Phenylsulfonyl Groups on LOXL2 Potency

| Compound Entry | R2 Substituent | **LOXL2 IC50 (nM)*** |

|---|---|---|

| 1 | Methane sulfonyl | 9 |

| 2 | Ethyl | 14 |

| 3 | Isopropyl | 20 |

| 4 | tert-Butyl | 130 |

| 5 | Methoxy | 17 |

| 6 | Methylamino | 40 |

IC50 values were determined using a 1-hour preincubation period. Data sourced from acs.org.

Regioisomeric Effects on Biological Potency

The substitution pattern around the thiazole core is a critical determinant of the biological activity of these inhibitors. acs.org Structure-activity relationship (SAR) studies have compared the anti-LOXL2 activity of 2,5-substituted aminomethylenethiazole (AMTz) inhibitors with their 2,4-substituted regioisomers. acs.org

The results indicate a general trend favoring 5-substitution over 4-substitution for anti-LOXL2 activity. acs.org This preference, however, is less pronounced than what has been previously observed in the analogous aminomethylenethiophene (AMT) series of LOX inhibitors. acs.org For instance, while a clear preference for the 5-substituted isomer is observed, the 4-substituted counterparts still retain a degree of inhibitory activity. acs.org This suggests that while the placement of the sulfonyl group at the C-5 position is optimal, the C-4 position can still accommodate this group and produce active compounds. acs.org

Table 3: Activity of AMTz Regioisomers against LOXL2

| Compound Entry | Substitution Pattern | R Group | **LOXL2 IC50 (nM)*** |

|---|---|---|---|

| 1 | 2,5-substituted | Phenyl | 28 |

| 2 | 2,4-substituted | Phenyl | 66 |

| 3 | 2,5-substituted | Biphenyl-4-yl | 29 |

| 4 | 2,4-substituted | Biphenyl-4-yl | 83 |

| 5 | 2,5-substituted | Naphthalen-2-yl | 14 |

| 6 | 2,4-substituted | Naphthalen-2-yl | 42 |

| 7 | 2,5-substituted | (3',5'-Difluorobiphenyl-4-yl) | 13 |

| 8 | 2,4-substituted | (3',5'-Difluorobiphenyl-4-yl) | 26 |

IC50 values were determined using a 1-hour preincubation period. Data sourced from acs.org.

Development of Structure-Activity Relationship (SAR) Models

To better understand the relationship between the chemical structure of this compound derivatives and their biological activity, researchers have developed various computational models. These models are instrumental in predicting the potency of new compounds and guiding the design of more effective inhibitors.

Ligand-Based Pharmacophore Modeling

Ligand-based pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule to bind to a specific target. mdpi.commdpi.com This approach is particularly valuable when the 3D structure of the target protein is not available. mdpi.com

For scaffolds related to this compound, pharmacophore models are constructed based on the structures of known active and inactive compounds. mdpi.com These models typically consist of features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. semanticscholar.org The generated pharmacophore model can then be used as a 3D query to screen large chemical databases for new molecules that fit the model and are therefore likely to be active. nih.govnih.gov

The development of a ligand-based pharmacophore model generally involves several steps:

Training Set Preparation : A diverse set of molecules with known biological activities is selected. mdpi.com

Model Generation : An algorithm, such as HypoGen, is used to generate a set of pharmacophore hypotheses based on the chemical features of the most active compounds in the training set. semanticscholar.orgnih.gov

Model Validation : The best pharmacophore model is selected and validated using an external test set of compounds to assess its predictive ability. nih.gov

3D-QSAR Model Development for Potency Prediction

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are another powerful computational tool used to correlate the 3D properties of molecules with their biological activities. mdpi.comnih.gov These models provide a quantitative prediction of the inhibitory potency of new derivatives. rsc.orgnih.gov

Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly employed to build 3D-QSAR models. mdpi.comrsc.org These methods calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around a set of aligned molecules. mdpi.com The resulting data is then used to build a statistical model that can predict the activity of new compounds. mdpi.com

The key steps in developing a 3D-QSAR model include:

Dataset Selection and Alignment : A dataset of compounds with known activities is chosen, and the molecules are aligned based on a common substructure. nih.gov

Calculation of Molecular Fields : The steric and electrostatic fields (in CoMFA) or similarity indices (in CoMSIA) are calculated for each molecule. mdpi.com

Model Building and Validation : Statistical methods, such as Partial Least Squares (PLS), are used to create a model that correlates the molecular fields with biological activity. The model's predictive power is then rigorously validated. rsc.org

The graphical output of 3D-QSAR models, in the form of contour maps, provides valuable insights into the structural modifications that are likely to enhance or diminish the biological activity of the inhibitors. mdpi.comrsc.org

Biological and Biomedical Applications of 4 Bromothiazol 2 Yl Methanamine Derivatives

Role as a Scaffold in Enzyme Inhibition

The (4-Bromothiazol-2-yl)methanamine core structure serves as a foundational framework for a class of compounds known as aminomethylenethiazoles (AMTz). These AMTz derivatives have been instrumental in the design of potent enzyme inhibitors, particularly targeting the lysyl oxidase family of enzymes. nih.govacs.orgnih.gov The thiazole (B1198619) nucleus is a recognized pharmacophore in drug discovery, contributing to a wide range of biological activities. nih.govmdpi.comnih.gov

Lysyl Oxidase (LOX) and LOXL2 Inhibition by Aminomethylenethiazole (AMTz) Derivatives

The lysyl oxidase (LOX) family of enzymes, including LOX and lysyl oxidase-like 2 (LOXL2), are crucial for the cross-linking of collagen and elastin, which stabilizes the extracellular matrix (ECM). nih.govnih.gov In the context of cancer, elevated expression and activity of LOX and LOXL2 have been implicated in tumor progression and metastasis, making them attractive therapeutic targets. nih.govacs.orgnih.gov

Researchers have developed a series of aminomethylenethiazole (AMTz) derivatives that act as potent inhibitors of both LOX and LOXL2. nih.govacs.orgnih.gov The incorporation of the thiazole core into the inhibitor structure has been shown to enhance potency, particularly against LOXL2. nih.govacs.orgnih.gov Structure-activity relationship (SAR) studies have guided the optimization of these inhibitors, leading to the discovery of dual LOX/LOXL2 inhibitors as well as derivatives with selectivity for LOXL2. nih.govacs.org

| Compound | LOX IC50 (nM) | LOXL2 IC50 (nM) |

|---|---|---|

| CCT365623 (AMT-based) | Data not available | Data not available |

| Aminomethylenethiazole 21b | Data not available | Data not available |

Mechanisms of Enzyme Inhibition (e.g., Reversible vs. Irreversible Binding)

The mechanism by which AMTz derivatives inhibit LOX family enzymes can be either reversible or irreversible. The nature of the binding is a critical factor in the inhibitor's efficacy and duration of action. For instance, the introduction of a thiazole core in some inhibitors leads to an irreversible binding mode with LOXL2, contributing to their enhanced potency. nih.govacs.orgnih.gov Irreversible inhibitors typically form a covalent bond with the enzyme, leading to a prolonged and often permanent inactivation. This contrasts with reversible inhibitors, which bind to the enzyme through non-covalent interactions and can dissociate, allowing the enzyme to regain activity. nih.gov

Impact of Preincubation Time on Enzyme Inhibition Potency

The potency of certain enzyme inhibitors can be influenced by the duration of preincubation with the enzyme before the addition of the substrate. For irreversible or slow-binding inhibitors, a longer preincubation time allows for a greater extent of enzyme inactivation, resulting in an apparent increase in potency (a lower IC₅₀ value). Studies on AMTz derivatives have demonstrated that preincubation time can significantly impact their inhibitory activity against LOX and LOXL2, consistent with a time-dependent, irreversible binding mechanism for some compounds. nih.govacs.org

Therapeutic Potential of this compound-derived Inhibitors

The ability of this compound-derived inhibitors to target key enzymes involved in cancer progression has positioned them as promising candidates for cancer therapy. nih.govacs.orgnih.gov

Targeting Tumor Progression and Metastasis

By inhibiting LOX and LOXL2, AMTz derivatives can disrupt the remodeling of the tumor microenvironment, a critical process for tumor growth and the formation of metastatic niches. nih.govnih.gov The stiffening of the extracellular matrix, mediated by LOX-catalyzed cross-linking, is known to promote cancer cell invasion and metastasis. researchgate.net Therefore, inhibitors that target this process have the potential to suppress the spread of cancer to distant organs. mdpi.com The development of these inhibitors represents a targeted approach to interfere with the molecular machinery that drives cancer progression. nih.govacs.orgnih.gov

Efficacy in Delaying Tumor Growth in Preclinical Models

Lead AMTz inhibitors have demonstrated significant antitumor efficacy in preclinical models of cancer. nih.govacs.orgnih.gov For example, in a genetically engineered mouse model of spontaneous breast cancer, treatment with a lead AMTz inhibitor resulted in a significant reduction in tumor growth. nih.govacs.orgnih.gov These findings provide strong in vivo evidence for the therapeutic potential of targeting LOX and LOXL2 with this compound-derived inhibitors. Further preclinical studies on other tumor models have also shown promising results, indicating a potential broad applicability of this class of inhibitors in oncology. nih.govnih.gov

| Treatment Group | Outcome |

|---|---|

| Lead AMTz Inhibitor | Significantly reduced tumor growth |

Modulation of the Tumor Microenvironment

Thiazole derivatives are recognized for their significant anticancer properties. nih.govmdpi.com Research into this class of compounds has revealed their ability to impede the growth of cancer cells through various mechanisms. A novel series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones and an acetoxy derivative were synthesized and evaluated for their biological activity. mdpi.com These derivatives demonstrated a capacity to suppress the proliferation of MCF-7 and HepG2 cancer cell lines. mdpi.com

Notably, compound 4c from this series emerged as the most potent, with inhibitory concentrations (IC50) of 2.57 ± 0.16 µM in MCF-7 cells and 7.26 ± 0.44 µM in HepG2 cells. mdpi.com This activity was found to be more potent than the standard drug, Staurosporine. mdpi.com Further investigation revealed that compound 4c also inhibits the vesicular endothelial growth factor receptor-2 (VEGFR-2) with an IC50 value of 0.15 µM. mdpi.com The inhibition of VEGFR-2 is a critical mechanism as it interferes with angiogenesis, a vital process for tumor growth and metastasis.

Moreover, these thiazole derivatives can induce cell cycle arrest and apoptosis. Compound 4c was observed to arrest the cell cycle at the G1/S phase and significantly increase the percentage of cancer cells in the pre-G1 phase, indicating programmed cell death. mdpi.com The percentage of early and late apoptotic cells also increased substantially after treatment with this compound. mdpi.com Another study highlighted a 2-aminothiazole (B372263) derivative, 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile, for its cytotoxicity against six different cancer cell lines. mdpi.com While these findings are promising for the broader class of thiazole derivatives, specific research into the effects of this compound on the tumor microenvironment is still required to elucidate its specific potential in oncology.

Table 1: Cytotoxic and VEGFR-2 Inhibitory Activity of a Key Thiazole Derivative

| Compound | Target Cell Line/Receptor | IC50 Value (µM) | Reference |

|---|---|---|---|

| Thiazole Derivative 4c | MCF-7 (Breast Cancer) | 2.57 ± 0.16 | mdpi.com |

| HepG2 (Liver Cancer) | 7.26 ± 0.44 | mdpi.com | |

| VEGFR-2 | 0.15 | mdpi.com | |

| Staurosporine (Standard) | MCF-7 (Breast Cancer) | 6.77 ± 0.41 | mdpi.com |

| Sorafenib (Standard) | VEGFR-2 | 0.059 | mdpi.com |

Other Emerging Biological Activities of Thiazole Derivatives

Antimicrobial and Antioxidant Properties

Thiazole derivatives have demonstrated significant potential as both antimicrobial and antioxidant agents. nih.govmdpi.com The unique structure of the thiazole ring contributes to its ability to permeate bacterial cell membranes, making these compounds effective against both Gram-positive and Gram-negative bacteria. mdpi.com For instance, certain trichlorophenyl thiazole molecules have shown considerable inhibitory effects against a range of bacteria, including Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. mdpi.com Another study successfully synthesized 2,4-disubstituted thiazole derivatives that exhibited notable in vitro antibacterial properties. mdpi.com The introduction of nitro groups at the phenyl substituents of these analogues was found to enhance activity against B. subtilis and E. coli. mdpi.com

The antimicrobial efficacy of thiazole derivatives extends to antifungal applications as well. nih.govnih.gov Research has indicated that a -C=N spacer within the thiazole structure can be advantageous for antifungal behavior. mdpi.com

In addition to their antimicrobial effects, thiazole derivatives are recognized for their antioxidant capabilities. researchgate.netnih.govsciencescholar.us Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous degenerative diseases. nih.gov Thiazole and thiazolidinone derivatives have been studied for their role in preventing the formation of ROS. nih.gov A study focused on synthesizing new thiazole derivatives screened them for their in vitro antioxidant properties, revealing that several of the synthesized compounds exhibited potent antioxidant activity. researchgate.net For example, the synthesized compound ethyl 2-amino-4-methyl-1,3-thiazol-5-carboxylate showed significant antioxidant activity with an IC50 value of 64.75 ppm in a DPPH assay. aip.org

Potential as APIs for New Therapeutic Agents

The thiazole nucleus is often referred to as a "wonder nucleus" in medicinal chemistry due to its presence in numerous FDA-approved drugs and its wide spectrum of biological activities. sciencescholar.usrasayanjournal.co.inrjptonline.org This makes thiazole derivatives highly promising candidates for development as new Active Pharmaceutical Ingredients (APIs). nih.govpharmaguideline.com The versatility of the thiazole ring allows for various chemical modifications, enabling the synthesis of a vast library of compounds with diverse therapeutic applications, including antimicrobial, anti-inflammatory, antidiabetic, and anticancer effects. nih.govsciencescholar.usrasayanjournal.co.in

The structural features of thiazoles contribute to their favorable pharmacological profiles. mdpi.compharmaguideline.com Their amphiphilic nature, possessing both hydrophobic and hydrophilic components, enhances their ability to penetrate biological membranes, a crucial attribute for drug efficacy. mdpi.com The ongoing research into thiazole derivatives continues to uncover new therapeutic potentials, solidifying their importance in drug discovery and development. pharmaguideline.comresearchgate.net

Applications in Diabetes Treatment and Anti-inflammatory Research (general thiazoles)

The therapeutic utility of the thiazole scaffold is well-established in the fields of diabetes treatment and anti-inflammatory research. nih.gov

Diabetes Treatment: Several clinically used antidiabetic drugs, such as Pioglitazone, Rosiglitazone, and Troglitazone, feature a thiazole or thiazolidinedione core structure, highlighting the ring's effectiveness in managing hyperglycemia. rjptonline.orgijpsjournal.com Research has shown that thiazole derivatives can target key enzymes and receptors involved in the pathogenesis of diabetes, including α-amylase, α-glucosidase, and peroxisome proliferator-activated receptors (PPARs). rasayanjournal.co.inresearchgate.netijpsjournal.com For example, newly synthesized imidazopyridine-based thiazole derivatives have demonstrated potential as antidiabetic agents by inhibiting the α-glucosidase enzyme, which plays a role in carbohydrate absorption. ijpsjournal.com Another study found that a synthesized thiazole compound significantly reduced hyperglycemia and restored pancreatic insulin (B600854) secretion in diabetic mice. ijpsjournal.com

Table 2: Examples of Thiazole Derivatives in Diabetes Research

| Thiazole-Containing Drug/Derivative | Mechanism/Target | Therapeutic Application | Reference |

|---|---|---|---|

| Rosiglitazone, Pioglitazone | PPAR Agonist | Type 2 Diabetes | rasayanjournal.co.inrjptonline.orgijpsjournal.com |

| Imidazopyridine-based Thiazoles | α-glucosidase inhibition | Potential Antidiabetic Agent | ijpsjournal.com |

| Thiazolidine-2,4-dione derivatives | Anti-hyperglycemic and anti-hyperlipidemic effects | Diabetes Management | ijpsjournal.com |

Anti-inflammatory Research: Thiazole derivatives also possess significant anti-inflammatory properties. sciencescholar.uswisdomlib.org Inflammation involves complex pathways, including those mediated by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. researchgate.net Certain thiazole derivatives have been shown to be potent inhibitors of these enzymes, particularly COX-2 and 5-LOX, which are key mediators of the inflammatory response. researchgate.nettandfonline.com

A study on newly synthesized thiazole compounds reported substantial anti-inflammatory activity, with some derivatives achieving up to 44% inhibition in a carrageenan-induced paw edema model in rats. wisdomlib.org Another study synthesized 4-benzyl-1,3-thiazole derivatives that also showed promising anti-inflammatory effects. tandfonline.com The anti-inflammatory potential of thiazoles, combined with a lower incidence of gastrointestinal side effects compared to some traditional non-steroidal anti-inflammatory drugs (NSAIDs), makes them an attractive area for future drug development. nih.gov

Computational and Theoretical Studies on 4 Bromothiazol 2 Yl Methanamine and Its Analogues

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding modes and affinities of potential drug candidates. While specific docking studies on (4-Bromothiazol-2-yl)methanamine are not extensively documented, numerous studies on its analogs, particularly 2-aminothiazole (B372263) derivatives, provide valuable insights into their potential biological targets and interaction patterns.

Researchers have investigated 2-aminothiazole derivatives as inhibitors for a variety of enzymes implicated in diseases like cancer and neurodegenerative disorders. For instance, studies on 2-aminothiazole derivatives as potential inhibitors of Aurora kinase, a key enzyme in tumor growth, have demonstrated excellent binding interactions within the active site of the protein (PDB ID: 1MQ4). nih.govnih.govacs.org One notable derivative exhibited a high docking score of -9.67 kcal/mol, indicating strong binding affinity. nih.govnih.govacs.org

Similarly, in silico studies of 2-aminothiazole derivatives targeting Hec1/Nek2, a crucial protein complex in cell proliferation, have been conducted. tandfonline.comnih.gov These studies designed new lead molecules based on a developed QSAR model and subsequently performed molecular docking to predict their binding modes and affinities. tandfonline.comnih.gov Another study focused on cyclin-dependent kinase 5 (CDK5), where molecular docking was used to analyze the binding of five different 2-aminothiazole inhibitors, revealing that hydrogen bonding with Cys83 and hydrophobic interactions with Ile10 are crucial for binding. nih.gov

Furthermore, the inhibitory potential of 2-aminothiazole analogs against other enzymes such as carbonic anhydrase (hCA I and hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) has been explored. nih.gov A 2-amino-4-(4-bromophenyl)thiazole (B182969) compound showed significant inhibition against hCA II, AChE, and BChE. nih.gov Molecular docking analyses of these derivatives have helped to elucidate the key amino acid residues involved in the interactions. nih.gov

The following table summarizes the findings from various molecular docking studies on analogues of this compound.

| Target Protein | PDB ID | Studied Analogues | Key Interacting Residues | Docking Score (kcal/mol) | Reference |

| Aurora Kinase | 1MQ4 | 2-Amino Thiazole (B1198619) Derivatives | Not specified | -9.67 (for compound 1a) | nih.govnih.govacs.org |

| Hec1/Nek2 | Not specified | 2-Aminothiazole Derivatives | Not specified | Not specified | tandfonline.comnih.gov |

| CDK5 | Not specified | 2-Aminothiazole Inhibitors | Cys83, Ile10 | Not specified | nih.gov |

| hCA I | Not specified | 2-amino-4-(4-chlorophenyl)thiazole | Not specified | Not specified | nih.gov |

| hCA II, AChE, BChE | Not specified | 2-amino-4-(4-bromophenyl)thiazole | Not specified | Not specified | nih.gov |

| DNA Gyrase (GyrB) | Not specified | 2,4-disubstituted thiazole derivatives | Not specified | Not specified | dergipark.org.tr |

| Tubulin | Not specified | 2,4-disubstituted thiazole derivatives | Not specified | -14.15 to -14.50 | nih.gov |

These studies collectively suggest that the 2-aminothiazole scaffold, a core component of this compound, is a versatile pharmacophore capable of interacting with a range of biologically important proteins. The bromine substitution at the 4-position of the thiazole ring in the target compound could further influence its binding affinity and selectivity through halogen bonding or other interactions.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic properties of molecules, providing insights into their reactivity, stability, and spectroscopic characteristics. Methods like Density Functional Theory (DFT) are commonly used to calculate parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO energy gap, and molecular electrostatic potential (MEP).

For several thiazole derivatives, quantum chemical studies have been performed to understand their electronic structure. atlantis-press.comresearchgate.net One study on 2-amino-4-(p-tolyl)thiazole (APT), 2-methoxy-1,3-thiazole (MTT), and thiazole-4-carboxaldehyde (B1332969) (TCA) calculated various quantum chemical descriptors using different methods, including B3LYP/6-311G(d,p) and CBS-APNO. atlantis-press.com The results indicated that APT had a better potential as a corrosion inhibitor, which was correlated with its electronic properties. atlantis-press.com

The HOMO-LUMO energy gap (ΔE) is a crucial parameter that indicates the chemical reactivity of a molecule. A smaller energy gap suggests that the molecule is more reactive. For a series of benzothiazole (B30560) derivatives, the ΔE values were found to be in the range of 4.46–4.73 eV. mdpi.com

The table below presents some of the calculated quantum chemical parameters for thiazole analogues.

| Compound | Method | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Reference |

| 2-amino-4-(p-tolyl)thiazole (APT) | B3LYP/6-311G(d,p) | -5.54 | Not specified | Not specified | atlantis-press.comresearchgate.net |

| 2-methoxy-1,3-thiazole (MTT) | B3LYP/6-311G(d,p) | -6.27 | Not specified | Not specified | atlantis-press.comresearchgate.net |

| Thiazole-4-carboxaldehyde (TCA) | B3LYP/6-311G(d,p) | -7.44 | Not specified | Not specified | atlantis-press.comresearchgate.net |

| Benzothiazole derivative (compound 4) | DFT | Not specified | Not specified | 4.46 | mdpi.com |

These quantum chemical studies on related thiazole compounds provide a foundation for understanding the electronic characteristics of this compound. The presence of the bromine atom and the methanamine group would significantly influence its electronic distribution and reactivity, which could be precisely modeled using similar computational methods.

In Silico Screening and Drug Discovery Efforts

In silico screening, including virtual screening and quantitative structure-activity relationship (QSAR) modeling, plays a pivotal role in modern drug discovery by rapidly identifying potential drug candidates from large compound libraries. Thiazole derivatives have been the subject of such computational screening efforts to discover novel inhibitors for various therapeutic targets.

QSAR studies have been successfully applied to 2-aminothiazole derivatives to develop predictive models for their biological activities. For instance, a QSAR model was generated for a series of 2-aminothiazole derivatives as Hec1/Nek2 inhibitors, which was then used to design new molecules with potentially enhanced activity. tandfonline.comnih.gov Another study developed a QSAR model for 2-amino thiazole derivatives as Aurora kinase inhibitors, which showed good statistical significance. nih.govacs.org

Virtual screening campaigns have also been employed to identify novel thiazole-based inhibitors. In a study targeting DNA gyrase, a series of new 2,4-disubstituted thiazole derivatives were synthesized and evaluated in silico for their physicochemical properties and anti-DNA-gyrase activity. dergipark.org.tr Similarly, new heterocycles linked to a thiazole scaffold were screened in silico for their anti-hepatic cancer potency by assessing their interaction with the Rho6 protein. nih.gov

These examples highlight the utility of in silico screening methods in the exploration of the chemical space around the thiazole scaffold. For this compound, similar virtual screening approaches could be used to identify its potential protein targets, and QSAR models could be developed to guide the synthesis of more potent analogues.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior and its interactions with its environment over time. These methods are crucial for understanding the stability of ligand-protein complexes and the conformational changes that may occur upon binding.

MD simulations have been conducted on several 2-aminothiazole derivatives in complex with their target proteins to validate docking results and assess the stability of the interactions. In the study of 2-amino thiazole derivatives as Aurora kinase inhibitors, a 100 ns MD simulation was performed on the top-scoring compound. nih.govacs.org The analysis of root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration (RoG), and hydrogen bond interactions confirmed the stable binding of the compound. nih.govacs.org

Another study on 2-aminothiazole inhibitors of CDK5 employed MD simulations to understand the binding mechanism and calculate the binding free energies using the MM-PBSA method. nih.gov The results were consistent with experimental findings and highlighted the importance of specific interactions for binding affinity. nih.gov Similarly, MD simulations were used to study the conformational stability of newly designed 2-aminothiazole derivatives targeting the Hec1/Nek2 protein. tandfonline.comnih.gov

Conformational analysis of benzothiazole derivatives has also been performed to identify the most stable conformers. mdpi.com For a series of these compounds, conformational scans revealed the energetically favorable orientations of the phenyl ring relative to the benzothiazole core. mdpi.com

These studies underscore the importance of MD simulations and conformational analysis in providing a deeper understanding of the dynamic nature of ligand-protein interactions. For this compound, such simulations would be invaluable in predicting the stability of its complexes with potential protein targets and in understanding its conformational preferences, which are critical for its biological activity.

Analytical and Characterization Methods for 4 Bromothiazol 2 Yl Methanamine and Its Metabolites

Spectroscopic Techniques (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural elucidation of (4-Bromothiazol-2-yl)methanamine. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary techniques used.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are critical for confirming the chemical structure of this compound. For its hydrochloride salt, ¹H NMR spectroscopy in deuterium (B1214612) oxide (D₂O) reveals key signals that correspond to the protons in the molecule. A singlet at approximately 4.25 ppm is indicative of the two protons of the methylene (B1212753) group (-CH₂NH₂), and a singlet around 7.42 ppm corresponds to the single proton on the thiazole (B1198619) ring.

In ¹³C NMR, the carbon signals further confirm the thiazole structure, with the C-2 and C-4 carbons of the thiazole ring appearing at approximately 152.1 ppm and 122.3 ppm, respectively. The study of related thiazole-containing chromones also provides insights into the expected chemical shifts for the thiazole ring carbons. asianpubs.org

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass and confirm the molecular formula of the compound. For this compound hydrochloride, the exact mass has been reported as 227.9527 m/z for the cation (C₄H₇BrClN₂S⁺), which aligns with its chemical formula. This level of accuracy is crucial for distinguishing the compound from other molecules with similar nominal masses.

Chromatographic Separations (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures or biological matrices.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of this compound. A common method involves using a C18 column with a gradient elution of 0.1% trifluoroacetic acid (TFA) in a water/acetonitrile mobile phase. Under these conditions, the compound has a reported retention time of approximately 6.2 minutes, allowing for its separation from impurities. HPLC can also be utilized in stability studies to monitor the degradation of the compound under different pH conditions.

Gas Chromatography-Mass Spectrometry (GC-MS): While specific GC-MS methods for this compound are not detailed in the reviewed literature, this technique is generally suitable for the analysis of volatile and thermally stable compounds. Derivatization of the primary amine group might be necessary to improve its chromatographic properties.

Advanced Techniques for Structural Elucidation

The definitive structural elucidation of this compound relies on a combination of the spectroscopic and chromatographic techniques mentioned above. The synthesis of related compounds, such as tert-butyl (4-bromothiazol-2-yl)carbamate, and their subsequent deprotection to yield 2-amino-4-bromothiazole (B130272), often involves characterization by ¹H NMR to confirm the structure at each step. nih.gov

The collective data from ¹H NMR, ¹³C NMR, and HRMS provides a comprehensive picture of the molecule's connectivity and elemental composition. While advanced 2D NMR techniques like COSY and HSQC were not specifically reported for this compound in the reviewed literature, they represent further powerful tools for unambiguous assignment of all proton and carbon signals, especially for more complex derivatives or potential metabolites.

Future Directions and Research Perspectives

Development of More Selective and Potent Analogues

A primary objective in the evolution of (4-Bromothiazol-2-YL)methanamine as a lead compound is the rational design of analogues with superior potency and target selectivity. The structural versatility of the thiazole (B1198619) ring allows for extensive modification to optimize interactions with biological targets. researchgate.netresearchgate.net Medicinal chemists are actively exploring structure-activity relationships (SAR) to guide these modifications.

Key strategies involve the functionalization at various positions of the thiazole ring. For instance, substituting the bromine atom at the C4-position with different groups can significantly influence the molecule's electronic and steric properties, potentially enhancing target binding affinity or altering its selectivity profile. mdpi.com Similarly, modifications to the aminomethyl group at the C2-position are crucial. Research on related 2-aminothiazoles has shown that N-acylation or the introduction of different substituents on the amine can lead to profound changes in biological activity. mdpi.comnih.gov

Recent studies on other thiazole derivatives have provided a roadmap for these efforts. For example, the synthesis of novel thiazole-naphthalene hybrids has yielded compounds with potent tubulin polymerization inhibitory activity. nih.gov In one study, a derivative featuring a 4-ethoxy-phenyl group and a free amine on the thiazole ring demonstrated an IC₅₀ value of 0.48 µM against the MCF-7 cancer cell line. nih.gov Another study focused on synthesizing thiazole derivatives as cholinesterase inhibitors found that specific substitutions on an attached phenyl ring resulted in potent and selective inhibition of acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE). nih.gov These findings underscore the principle that targeted substitutions can fine-tune the pharmacological profile of a thiazole-based scaffold.

The development of more effective analogues of this compound will rely on these established principles, using iterative cycles of design, synthesis, and biological testing to identify candidates with optimized therapeutic potential. rsc.org

Table 1: Biological Activity of Selected Thiazole Analogues

| Compound | Modification Highlight | Target/Assay | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Compound 5b (Thiazole-naphthalene derivative) | 4-ethoxy-phenyl substitution | Antiproliferative (MCF-7 cells) | 0.48 ± 0.03 µM | nih.gov |

| Compound 4c (Benzylidene hydrazinyl-thiazole) | Substituted benzylidene hydrazinyl group | Antiproliferative (MCF-7 cells) | 2.57 ± 0.16 µM | mdpi.com |

| Compound 4c (Benzylidene hydrazinyl-thiazole) | Substituted benzylidene hydrazinyl group | VEGFR-2 Inhibition | 0.15 µM | mdpi.com |

| Compound 4e (Benzo[d]thiazol derivative) | p-chlorophenyl substitution | Acetylcholinesterase (AChE) Inhibition | 25.5 ± 2.12 µg/mL | nih.gov |

| Compound 4i (Benzo[d]thiazol derivative) | p-bromophenyl substitution | Acetylcholinesterase (AChE) Inhibition | 38.50 ± 2.12 µg/mL | nih.gov |

Exploration of New Therapeutic Areas

The thiazole nucleus is a remarkably versatile pharmacophore, with derivatives demonstrating a wide spectrum of biological activities. nih.govresearchgate.net While initial research on this compound or its close analogues may focus on a specific disease, a significant future direction involves screening these compounds against a broader range of therapeutic targets. The established bioactivity of the 2-aminothiazole (B372263) scaffold in diverse fields provides a strong rationale for this exploration. nih.govnih.gov

Published research has documented the efficacy of thiazole derivatives as:

Anticancer Agents: Many thiazole-containing compounds inhibit key targets in oncology, such as protein kinases and tubulin. nih.govnih.govnih.gov The approved cancer drugs Dasatinib and Dabrafenib, for example, contain a thiazole core. nih.govresearchgate.net Future work could position this compound derivatives as candidates for various cancer types.

Antimicrobial Agents: The thiazole ring is a component of the first penicillin antibiotics and continues to be a scaffold for new antibacterial and antifungal agents. mdpi.com Analogues could be developed to combat drug-resistant pathogens. researchgate.net

Anti-inflammatory Agents: Certain thiazole derivatives have shown potent anti-inflammatory effects, for instance, by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (15-LOX). mdpi.com

Neurodegenerative Disease Modulators: As demonstrated by studies on cholinesterase inhibitors, thiazole compounds can be designed to target key enzymes implicated in diseases like Alzheimer's. nih.gov This opens a promising avenue for developing new treatments for neurodegenerative disorders.

Antiviral Agents: The structural features of thiazoles make them attractive candidates for the development of drugs targeting viral replication processes. nih.gov

The exploration of new therapeutic applications will involve screening libraries of this compound analogues in a variety of high-throughput biological assays to identify novel activities and mechanisms of action. nih.gov

Integration with Advanced Drug Delivery Systems

A critical aspect of translating a promising chemical compound into an effective medicine is optimizing its delivery to the target site within the body. Advanced drug delivery systems offer a powerful means to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents like those derived from this compound. nih.gov The future of these compounds is intrinsically linked to the development of sophisticated carrier-mediated agents (CMAs). nih.gov

Integrating thiazole-based drugs with nanomedicine platforms, such as nanoparticles, liposomes, or polymer conjugates, can address several challenges:

Improved Solubility: Poorly soluble compounds can be encapsulated within nanocarriers to improve their bioavailability.

Enhanced Stability: Delivery systems can protect the drug from premature degradation in the bloodstream, increasing its circulation time.

Targeted Delivery: Nanoparticles can be functionalized with ligands (e.g., antibodies, peptides) that specifically bind to receptors overexpressed on diseased cells, such as cancer cells. This targeting can increase drug concentration at the site of action while minimizing exposure to healthy tissues. nih.gov

Controlled Release: Advanced formulations can be designed for stimulus-responsive drug release, where the therapeutic agent is only released in response to specific triggers in the microenvironment of the target tissue (e.g., pH, enzymes). researchgate.net

Research into bimetallic materials for stimulus-responsive nanocarrier systems has already shown promise for other heterocyclic compounds. researchgate.net Applying these concepts to this compound analogues could significantly improve their therapeutic index, making them more effective and safer.

Translation of Preclinical Findings to Clinical Applications

The ultimate goal of medicinal chemistry research is the development of new drugs that benefit patients. The path from a promising preclinical compound to a clinically approved therapy is fraught with challenges, and a key future direction for the this compound family of compounds will be the successful navigation of this translational gap. pharmafeatures.comnih.gov

Translational research aims to bridge the divide between basic laboratory science and clinical practice. pharmafeatures.com For derivatives of this compound, this process will require:

Robust Preclinical Models: It is crucial to move beyond simple in vitro assays to more complex and representative preclinical models. This includes using animal models that accurately recapitulate human disease and its complexities, such as the tumor microenvironment and the immune system's role. nih.govpharmafeatures.com The use of non-rodent models like zebrafish, which share a high degree of genetic conservation with humans, may also offer valuable insights. pharmafeatures.com

Identification of Biomarkers: Developing predictive biomarkers is essential for patient selection and for monitoring the drug's effect in clinical trials. Genomic profiling and other molecular techniques can help identify which patients are most likely to respond to a specific thiazole-based therapy. pharmafeatures.com

Rigorous Pharmacokinetic and Toxicological Profiling: A thorough understanding of how the drug is absorbed, distributed, metabolized, and excreted (ADME), along with a comprehensive safety profile, is a prerequisite for human trials. Standard allometric scaling does not always accurately predict human clearance, necessitating more sophisticated models. nih.gov

Strategic Clinical Trial Design: The high failure rate of Phase III clinical trials highlights the need for better trial design, often informed by a deeper understanding of the drug's mechanism and the underlying disease pathology. nih.gov

Successfully translating a this compound-based candidate will require a multidisciplinary, iterative approach that integrates chemistry, biology, pharmacology, and clinical science to ensure that promising laboratory findings can be transformed into tangible clinical benefits. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (4-Bromothiazol-2-YL)methanamine, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, bromine substitution on a pre-functionalized thiazole core can be achieved using Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or direct bromination. Optimization involves adjusting reaction temperature (60–100°C), solvent polarity (e.g., DMF or THF), and catalyst loading (e.g., 1–5 mol% Pd(PPh₃)₄). Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization improves yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they identify?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies aromatic protons (δ 6.5–8.0 ppm for thiazole ring) and the methanamine CH₂ group (δ 3.0–3.5 ppm).

- HRMS : Confirms molecular weight (Exact mass: 196.98 g/mol for C₄H₅BrN₂S) .

- FT-IR : Detects N-H stretches (~3300 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).

- X-ray crystallography (if crystalline): Resolves bromine placement and spatial conformation .

Q. What purification methods are recommended for isolating this compound from complex reaction mixtures?

- Methodological Answer : Use gradient elution column chromatography (silica gel, hexane:EtOAc 4:1 to 1:1) to separate polar byproducts. For hydrochloride salts, recrystallization in ethanol/ether mixtures enhances purity. Analytical HPLC (C18 column, acetonitrile/water + 0.1% TFA) monitors purity (>95%) .

Advanced Research Questions

Q. How does the bromine substitution at the 4-position of the thiazole ring influence the biological activity of methanamine derivatives?

- Methodological Answer : Bromine’s electron-withdrawing effect increases electrophilicity, enhancing interactions with nucleophilic residues (e.g., cysteine or lysine) in target proteins. Computational docking (AutoDock Vina) and MD simulations reveal improved binding affinity to enzymes like tyrosine kinase or tubulin. Comparative studies with non-brominated analogs show ~3-fold higher IC₅₀ in enzyme inhibition assays .

Q. What strategies can resolve contradictory data regarding the biological efficacy of this compound in different assay systems?

- Methodological Answer :

- Assay standardization : Normalize cell viability protocols (e.g., MTT vs. ATP-luciferase) and control for solvent effects (DMSO ≤0.1%).

- Metabolic stability testing : Use liver microsomes to assess compound degradation rates, which may explain variability in in vivo vs. in vitro results.

- Orthogonal validation : Confirm target engagement via SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) .

Q. How can computational modeling predict the interaction mechanisms between this compound and its biological targets?

- Methodological Answer :

- Molecular docking : Use Schrödinger Suite or MOE to model binding poses in ATP-binding pockets or allosteric sites.

- QSAR studies : Correlate substituent effects (e.g., bromine vs. chlorine) with bioactivity using CoMFA/CoMSIA.

- Free-energy calculations (MM/PBSA) : Predict ΔG binding values to prioritize derivatives for synthesis .

Notes

- Advanced Methods : Emphasized computational and experimental validation techniques to address research depth.

- Contradiction Handling : Integrated multi-assay validation and metabolic profiling to resolve data conflicts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.